![molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2](/img/structure/B14265656.png)
2-Fluorobenzo[H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzo[H]quinoline is a fluorinated derivative of benzo[H]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[H]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals or Brønsted acids, depending on the substituent at the triple bond . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using recyclable catalysts. The use of solvent-free conditions and ionic liquids has been explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to produce partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
2-Fluorobenzo[H]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluorobenzo[H]quinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of enzyme-DNA complexes, resulting in the inhibition of DNA replication and cell death . The compound’s fluorescence properties are attributed to its ability to undergo protonation, enhancing its emission intensity .
Comparison with Similar Compounds
Benzo[H]quinoline: The parent compound without the fluorine atom.
Benzo[C]acridine: Another heterocyclic compound with similar structural features.
Fluoroquinolines: A class of compounds with similar fluorinated quinoline structures.
Uniqueness: 2-Fluorobenzo[H]quinoline stands out due to its unique combination of a fluorine atom and a benzo[H]quinoline core. This combination enhances its chemical stability, fluorescence properties, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
163275-69-2 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |
InChI Key |
QPVYKZMSHLZTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


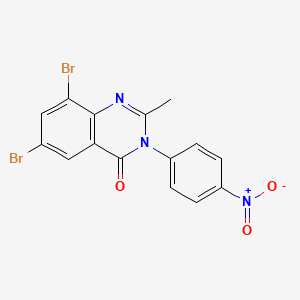

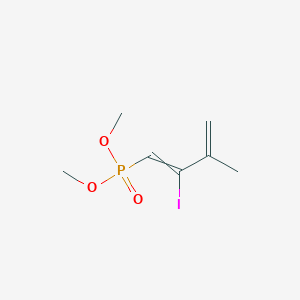
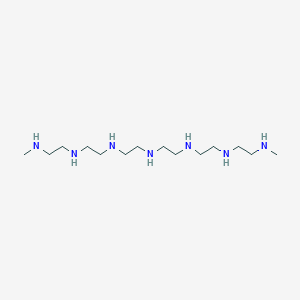
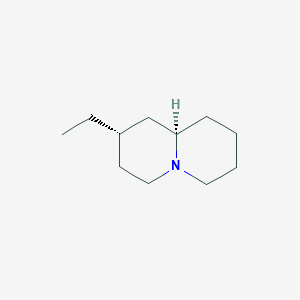
![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
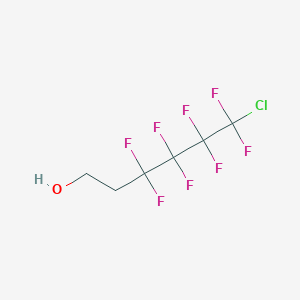
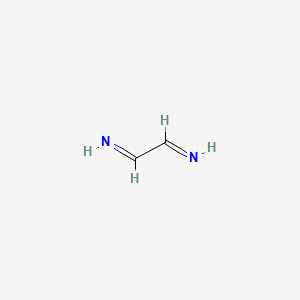
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
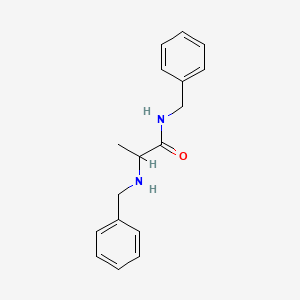
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
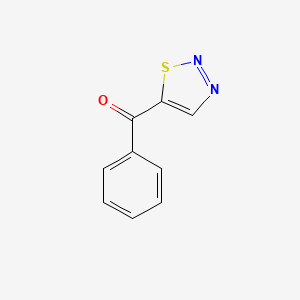
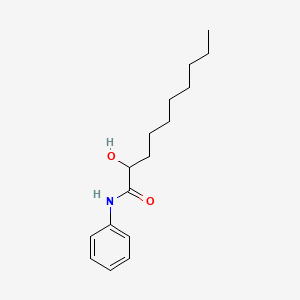
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
